Ethyl 5-ethoxy-4,5-dihydroisoxazole-3-carboxylate
Description
IUPAC Nomenclature and Systematic Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing nitrogen and oxygen atoms. The official IUPAC name for this compound is ethyl 5-ethoxy-4,5-dihydro-1,2-oxazole-3-carboxylate, which reflects the presence of the five-membered heterocyclic ring with nitrogen and oxygen positioned at the 1,2-positions respectively. Alternative nomenclature systems recognize this compound as this compound, where the isoxazole designation emphasizes the specific arrangement of heteroatoms within the ring structure.
The compound possesses the Chemical Abstracts Service registry number 90088-46-3, which serves as a unique identifier in chemical databases and literature. Additional systematic identifiers include the DSSTox Substance ID DTXSID20564290 and the corresponding DTXCID80515066, which facilitate regulatory and toxicological database searches. The compound is also catalogued with various synonyms including 3-Isoxazolecarboxylic acid, 5-ethoxy-4,5-dihydro-, ethyl ester, reflecting different approaches to naming this ester derivative.
The structural designation incorporates several key nomenclature elements that describe the molecular architecture. The term "dihydro" indicates the presence of two additional hydrogen atoms compared to the fully unsaturated isoxazole ring, specifically positioned at the 4,5-positions of the heterocycle. The ethoxy substituent at position 5 and the ethyl carboxylate group at position 3 complete the systematic description of all functional groups present in the molecule.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C8H13NO4, indicating a composition of eight carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and four oxygen atoms. This formula corresponds to a molecular weight of 187.19 grams per mole, as calculated using standard atomic masses. The molecular composition reflects the presence of multiple functional groups including the heterocyclic isoxazole ring, an ethoxy ether linkage, and an ethyl ester moiety.
Table 1: Molecular Composition Analysis
| Element | Count | Atomic Mass (amu) | Total Mass (amu) | Percentage (%) |
|---|---|---|---|---|
| Carbon | 8 | 12.011 | 96.088 | 51.33 |
| Hydrogen | 13 | 1.008 | 13.104 | 7.00 |
| Nitrogen | 1 | 14.007 | 14.007 | 7.48 |
| Oxygen | 4 | 15.999 | 63.996 | 34.19 |
| Total | 26 | - | 187.195 | 100.00 |
The degree of unsaturation for this compound equals three, accounting for the heterocyclic ring (one degree), the carbonyl group in the ester (one degree), and the nitrogen-oxygen bond within the isoxazole ring (one degree). This calculation confirms the structural features derived from spectroscopic analysis and supports the proposed molecular architecture.
The molecular formula also provides insights into the compound's solubility characteristics and potential intermolecular interactions. The presence of four oxygen atoms distributed among ether and ester functionalities suggests moderate polarity, while the hydrocarbon components contribute to lipophilic character. The nitrogen atom within the heterocycle can participate in hydrogen bonding as an acceptor, influencing both physical properties and chemical reactivity patterns.
Spectroscopic Characterization (FT-IR, NMR, Mass Spectrometry)
Fourier Transform Infrared spectroscopy provides crucial information about the functional groups present in this compound. The carbonyl stretching frequency appears prominently in the spectrum at approximately 1708 cm⁻¹, characteristic of ester functionality. This frequency falls within the expected range for aliphatic esters, confirming the presence of the ethyl carboxylate group. The carbon-oxygen stretching vibrations associated with both the ester and ether linkages manifest in the fingerprint region between 1000-1300 cm⁻¹.
The carbon-hydrogen stretching regions reveal distinct patterns corresponding to different hybridization states. Saturated carbon-hydrogen bonds associated with methyl and methylene groups appear between 2850-3000 cm⁻¹, while any unsaturated carbon-hydrogen stretching would occur above 3000 cm⁻¹. The heterocyclic nitrogen-oxygen bond contributes to characteristic absorptions in the mid-infrared region, though these may overlap with other functional group vibrations.
Nuclear Magnetic Resonance spectroscopy provides detailed structural information through both proton and carbon-13 analyses. Related dihydroisoxazole compounds demonstrate characteristic patterns that can be extrapolated to this specific derivative. For similar structures, proton Nuclear Magnetic Resonance typically shows the ethyl ester signals as a triplet around 1.35 parts per million for the methyl group and a quartet near 4.34 parts per million for the methylene protons. The ethoxy group exhibits comparable splitting patterns with the methyl protons appearing as a triplet and the methylene protons as a quartet.
Table 2: Expected NMR Chemical Shifts for Key Functional Groups
| Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Ethyl ester CH₃ | 1.35 | Triplet | 3H |
| Ethoxy CH₃ | 1.22 | Triplet | 3H |
| Ethyl ester CH₂ | 4.34 | Quartet | 2H |
| Ethoxy CH₂ | 3.60-3.89 | Multiplet | 2H |
| Ring CH₂ (C-4) | 3.0-3.4 | Multiplet | 2H |
| Ring CH (C-5) | 5.69 | Multiplet | 1H |
The carbon-13 Nuclear Magnetic Resonance spectrum reveals distinct signals for each carbon environment within the molecule. The carbonyl carbon of the ester group typically resonates around 160 parts per million, while the heterocyclic carbons appear in characteristic ranges depending on their substitution patterns and electronic environments. The ethyl and ethoxy carbon atoms produce signals in the aliphatic region, with methyl carbons appearing upfield relative to methylene carbons.
Mass spectrometry fragmentation patterns for this compound follow predictable pathways based on the stability of resulting fragment ions. The molecular ion peak appears at mass-to-charge ratio 187, corresponding to the molecular weight. Common fragmentation includes loss of ethoxy groups (mass loss of 45), ethyl groups (mass loss of 29), and ester-related fragmentations typical of ethyl carboxylates. Alpha cleavage adjacent to the carbonyl group and McLafferty rearrangements contribute to the observed fragmentation pattern.
X-ray Crystallographic Data and Conformational Analysis
While specific crystal structure data for this compound may not be extensively reported, analysis of related dihydroisoxazole derivatives provides valuable insights into the expected conformational characteristics. Crystal structure studies of similar compounds reveal that the dihydroisoxazole ring adopts an envelope conformation, with one of the ring atoms displaced from the plane defined by the other four atoms. This conformational preference arises from the sp³ hybridization of the carbon atoms at positions 4 and 5, which disrupts the planarity observed in fully aromatic isoxazole systems.
The envelope conformation observed in related structures typically involves the carbon atom at position 5 as the flap atom, displaced from the plane containing the nitrogen, oxygen, and carbon atoms at positions 3 and 4. This displacement ranges from approximately 0.2 to 0.6 Angstroms depending on the substituent patterns and crystal packing forces. The ethoxy substituent at position 5 influences the preferred conformation through steric interactions and electronic effects.
Dihedral angles within the molecule provide additional conformational information. The ethyl carboxylate group typically adopts orientations that minimize steric interactions with the heterocyclic ring while allowing for optimal orbital overlap in the ester functionality. Studies of related compounds show dihedral angles between the heterocyclic plane and ester group ranging from 10 to 30 degrees, with specific values dependent on crystal packing interactions and intermolecular forces.
Table 3: Conformational Parameters for Related Dihydroisoxazole Structures
| Parameter | Typical Range | Description |
|---|---|---|
| Ring puckering amplitude | 0.2-0.6 Å | Deviation from planarity |
| C5-substituent dihedral | 60-180° | Orientation of ethoxy group |
| Ester dihedral angle | 10-30° | Carboxylate orientation |
| N-O bond length | 1.40-1.45 Å | Heterocyclic bond distance |
Intermolecular interactions in crystal structures of dihydroisoxazole derivatives often involve hydrogen bonding between ester carbonyl groups and methylene protons from adjacent molecules. Pi-pi stacking interactions may also occur when aromatic substituents are present, though these are less relevant for the primarily aliphatic this compound structure. The crystal packing efficiency depends on the balance between electrostatic interactions, van der Waals forces, and steric considerations.
Comparative Structural Analysis with Related Isoxazole Derivatives
Comparative analysis with structurally related isoxazole derivatives reveals important trends in molecular architecture and property relationships. Ethyl 5-ethoxy-4-methyl-1,2-oxazole-3-carboxylate represents a closely related compound differing primarily in the saturation state of the heterocyclic ring. The fully aromatic isoxazole system in this analog exhibits planar geometry with delocalized pi-electron density, contrasting with the puckered conformation of the dihydroisoxazole ring in the target compound.
The molecular weight comparison shows ethyl 5-ethoxy-4-methyl-1,2-oxazole-3-carboxylate at 199.20 grams per mole versus 187.19 grams per mole for the dihydro analog. This difference of 12.01 mass units corresponds exactly to the loss of one carbon atom and the gain of two hydrogen atoms when comparing the methyl-substituted aromatic system to the dihydro system. The molecular formula C9H13NO4 for the aromatic analog versus C8H13NO4 for the dihydro compound illustrates this relationship clearly.
Table 4: Structural Comparison of Related Isoxazole Derivatives
| Compound | Molecular Formula | Molecular Weight | Ring Saturation | Key Differences |
|---|---|---|---|---|
| This compound | C8H13NO4 | 187.19 | Dihydro | Reference compound |
| Ethyl 5-ethoxy-4-methyl-1,2-oxazole-3-carboxylate | C9H13NO4 | 199.20 | Aromatic | Methyl at position 4 |
| Ethyl 5-ethoxy-1,2-oxazole-3-carboxylate | C8H11NO4 | 185.18 | Aromatic | No substituents |
| Ethyl 5-hydroxy-4,5-dihydroisoxazole-3-carboxylate | C6H9NO4 | 159.14 | Dihydro | Hydroxy vs ethoxy |
Spectroscopic differences between aromatic and dihydro isoxazole systems manifest in several ways. The aromatic compounds exhibit carbon-hydrogen stretching frequencies above 3000 cm⁻¹ due to sp² hybridization, while dihydro systems show predominantly sp³ carbon-hydrogen stretches below 3000 cm⁻¹. Nuclear Magnetic Resonance chemical shifts also differ significantly, with aromatic protons appearing much further downfield due to deshielding effects from the pi-electron system.
The conformational flexibility differs markedly between aromatic and dihydro systems. Aromatic isoxazoles maintain rigid planar geometries that restrict rotation around ring bonds, while dihydroisoxazole compounds exhibit conformational mobility through ring puckering and substituent rotation. This flexibility influences both physical properties and chemical reactivity patterns, with dihydro systems generally showing greater steric accessibility at ring positions.
Electronic properties also vary between these structural types. The aromatic isoxazole derivatives possess extended conjugation that affects both ultraviolet absorption characteristics and electrochemical behavior. The dihydro systems lack this extended conjugation, resulting in different electronic transition energies and redox potentials. These electronic differences translate into varying chemical reactivities, with aromatic systems participating readily in electrophilic substitution reactions while dihydro systems favor nucleophilic additions and ring-opening processes.
Substitution pattern effects become evident when comparing compounds with different functional groups at equivalent positions. The replacement of ethoxy groups with hydroxy substituents, as seen in related hydroxy derivatives, significantly alters hydrogen bonding capabilities and solubility characteristics. Similarly, the presence or absence of methyl groups at various ring positions influences both steric interactions and electronic properties through inductive and hyperconjugative effects.
Properties
IUPAC Name |
ethyl 5-ethoxy-4,5-dihydro-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c1-3-11-7-5-6(9-13-7)8(10)12-4-2/h7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYZEUWBNHVFEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(=NO1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20564290 | |
| Record name | Ethyl 5-ethoxy-4,5-dihydro-1,2-oxazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20564290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90088-46-3 | |
| Record name | Ethyl 5-ethoxy-4,5-dihydro-1,2-oxazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20564290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via Ethyl 4-ethoxy-4-chloro-2-oxobutyrate Intermediate
The most documented and industrially relevant method involves the synthesis of ethyl 5-ethoxy-4,5-dihydroisoxazole-3-carboxylate through the intermediate ethyl 4-ethoxy-4-chloro-2-oxobutyrate. The process is outlined as follows:
Step 1: Formation of Ethyl 4-ethoxy-4-chloro-2-oxobutyrate
Vinylethyl ether (480 ml) is added to oxalyl chloride (280 ml) at room temperature and stirred for 4 hours. This reaction produces ethyl 4-ethoxy-4-chloro-2-oxobutyrate as the main product.
Step 2: Reaction with Ethanol and Hydroxylamine Hydrochloride
The reaction mixture is cooled with ice, then dry ethanol (1680 ml) is added slowly to avoid exothermic reactions. Subsequently, hydroxylamine hydrochloride (173 g) is added, and the mixture is stirred at room temperature for 4 hours. This step forms the isoxazoline ring system.
Step 3: Extraction and Purification
The reaction mixture is poured into water (3400 ml), extracted with ethyl acetate, and the organic phase is washed sequentially with water, sodium bicarbonate solution, and saturated brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is distilled off, yielding an oily residue containing ethyl 5-ethoxyisoxazoline-3-carboxylate.
Step 4: Further Treatment
This residue is treated with 5N sodium hydroxide (750 ml) at room temperature for 2 hours, then acidified with concentrated hydrochloric acid (152 ml) to pH 2. Methyl ethyl ketone (950 ml) is added, the organic layer separated, treated with activated carbon and anhydrous magnesium sulfate, and evaporated. The residue is crystallized from ethyl acetate to obtain the purified compound.
Step 5: Final Isolation
The compound is filtered and recrystallized from ethyl acetate to yield this compound with a melting point of 149-152°C and confirmed elemental analysis (C 51.08%, H 7.10%, N 7.25%) close to calculated values (C 51.33%, H 7.00%, N 7.48%).
Table 1: Summary of Key Reagents and Conditions
| Step | Reagents/Conditions | Purpose | Yield/Remarks |
|---|---|---|---|
| 1 | Vinylethyl ether + Oxalyl chloride (RT, 4 h) | Formation of chloro-oxoester | Main product: ethyl 4-ethoxy-4-chloro-2-oxobutyrate |
| 2 | Dry ethanol, hydroxylamine hydrochloride, ice cooling, stir 4 h | Isoxazoline ring formation | Formation of ethyl 5-ethoxyisoxazoline-3-carboxylate |
| 3 | Extraction with ethyl acetate, washes with water, NaHCO3, brine | Purification | Oily residue containing target compound |
| 4 | 5N NaOH treatment, acidification with HCl, methyl ethyl ketone extraction | Conversion and isolation | Crystallization from ethyl acetate |
| 5 | Recrystallization from ethyl acetate | Final purification | Pure this compound, mp 149-152°C |
This method is well-documented in the patent EP0957097A1 and US5760244A and is considered a reliable approach for preparing the compound with good purity and yield.
Alternative Synthetic Routes
While the primary route above is the most detailed, other methods involving the use of hydroxylamine derivatives and substituted alkene precursors have been reported in the literature, albeit less specifically for this compound.
Visible-Light Mediated Cyclization
A recent study describes the preparation of this compound derivatives via visible-light-mediated intramolecular cyclization reactions starting from ethyl 2-chloro-2-(hydroxyimino)acetate and alkenes in the presence of triethylamine in dichloromethane under nitrogen atmosphere. The reaction proceeds over 18 hours, followed by aqueous acid workup and chromatographic purification, yielding the desired isoxazoline derivatives as oils or solids.
Saponification and Esterification Variants
The ethyl ester group can be hydrolyzed under mild basic conditions (LiOH in MeOH/H2O) to the corresponding acid, which can then be re-esterified with various alcohols using coupling agents like EDC-HCl and catalysts such as DMAP in dichloromethane to yield esters with different alkoxy substituents on the isoxazoline ring.
Table 2: Alternative Preparation Highlights
| Method | Key Reagents/Conditions | Notes |
|---|---|---|
| Visible-light mediated cyclization | Ethyl 2-chloro-2-(hydroxyimino)acetate, 1-hexene, triethylamine, DCM, N2 atmosphere, 18 h | Mild conditions, photocatalytic approach |
| Hydrolysis and re-esterification | LiOH-H2O in MeOH/H2O for hydrolysis; EDC-HCl, DMAP, DCM for esterification | Allows structural diversity in ester group |
These methods provide flexibility in functionalization but are less commonly applied for the exact ethyl 5-ethoxy derivative.
Research Findings and Notes
The classical method involving oxalyl chloride and vinylethyl ether followed by hydroxylamine hydrochloride reaction is robust and scalable, suitable for industrial synthesis.
The reaction conditions require careful temperature control during addition steps to avoid exothermic side reactions.
Purification steps involving sequential washing and crystallization are critical to achieve high purity.
Elemental analysis and melting point data confirm the identity and purity of the final compound.
Alternative methods using visible-light catalysis and ester modification expand the synthetic toolbox but may require more specialized equipment or reagents.
The compound’s isoxazoline ring is sensitive to strong bases and acids, so reaction conditions must be optimized to prevent ring opening or degradation.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
Ethyl 5-ethoxy-4,5-dihydroisoxazole-3-carboxylate serves as a precursor for synthesizing new pharmaceuticals. Its structure allows for modifications that can enhance biological activity, making it a valuable scaffold for drug development. Notably, it has been investigated for its antimicrobial and anti-inflammatory properties. Research indicates that derivatives of this compound may exhibit improved efficacy against various pathogens and inflammatory conditions .
Case Study: Antimicrobial Activity
In studies exploring the antimicrobial properties of isoxazole derivatives, compounds similar to this compound were synthesized and tested against bacterial strains. Results demonstrated significant inhibition of growth in certain Gram-positive and Gram-negative bacteria, suggesting that modifications to the ethoxy or carboxylate groups could enhance activity .
Agricultural Chemicals
Pesticide Development
The compound's structural characteristics also make it suitable for developing agricultural chemicals, particularly as a potential pesticide. The dihydroisoxazole ring system can interact with biological targets in pests, leading to effective pest control strategies. Its solubility and reactivity contribute to its effectiveness in formulations .
Case Study: Insecticidal Properties
Research conducted on similar isoxazole compounds has shown promising results in insecticidal applications. For instance, derivatives were tested on common agricultural pests, revealing a significant reduction in pest populations when applied at specific concentrations .
Material Science
Polymer Synthesis
this compound can be utilized as a monomer in polymer synthesis. Its ability to undergo polymerization reactions opens avenues for creating novel materials with tailored properties. These materials may find applications in coatings, adhesives, and other industrial products .
Chemical Synthesis
Synthetic Intermediates
This compound acts as an intermediate in various organic syntheses. It can be transformed into other functionalized isoxazoles through established synthetic routes, allowing chemists to explore a wide range of derivatives with diverse applications .
Mechanism of Action
The mechanism of action of Ethyl 5-ethoxy-4,5-dihydroisoxazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare Ethyl 5-ethoxy-4,5-dihydroisoxazole-3-carboxylate with analogous derivatives, focusing on substituents, synthesis methods, yields, and applications.
Key Differences and Research Findings
Substituent Effects on Reactivity :
- The 5-ethoxy group in the target compound enhances steric hindrance compared to smaller substituents (e.g., methyl or phenyl), reducing electrophilic attack at the isoxazoline ring. This contrasts with Ethyl 5-phenyl-4,5-dihydroisoxazole-3-carboxylate , where the phenyl group increases aromatic π-π interactions, favoring coupling reactions .
- Isoxadifen-ethyl (5,5-diphenyl) exhibits superior stability under acidic conditions due to the electron-donating diphenyl groups, making it suitable for agricultural formulations .
Synthetic Yields and Methods :
- This compound is synthesized via nitro compound condensation with yields ~75% after purification . Derivatives like Ethyl 5-(benzodioxol-methyl) analogs require complex multi-step syntheses, leading to discontinuation of commercial production .
Ethyl 4-methyl-5-oxo analogs are precursors to β-lactam mimics, leveraging the oxo group for ring-opening reactions .
Physicochemical Properties :
- The benzodioxol-methyl substituent in increases molecular weight (337.33 g/mol) and lipophilicity (logP ~2.8), impacting bioavailability compared to the target compound (logP ~1.2) .
- Isoxadifen-ethyl has a higher melting point (>150°C) due to crystalline packing of diphenyl groups, whereas the target compound remains an oil at room temperature .
Biological Activity
Ethyl 5-ethoxy-4,5-dihydroisoxazole-3-carboxylate is a compound of significant interest due to its unique chemical structure and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a dihydroisoxazole ring, characterized by a five-membered heterocyclic structure containing nitrogen and oxygen atoms. Its molecular formula is with a molecular weight of 187.19 g/mol. The presence of an ethoxy group and a carboxylate moiety enhances its solubility and reactivity, making it particularly interesting for medicinal chemistry applications.
The biological activity of this compound is attributed to its interaction with various biological targets:
- Enzymatic Interaction : The compound can bind to specific enzymes and receptors, modulating their activity. This interaction may lead to various biological effects, including anti-cancer and antimicrobial activities.
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in human leukemia cells through pathways involving caspase activation and alterations in mitochondrial membrane potential . The mechanism typically involves an increase in intracellular calcium levels and the production of reactive oxygen species (ROS), which are crucial in the early phases of apoptosis.
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits significant activity against various bacterial strains, although specific data on its efficacy against particular pathogens remain limited.
Anticancer Properties
Research indicates that this compound may possess anticancer properties similar to other dihydroisoxazole derivatives. For instance, analogs have demonstrated the ability to inhibit the proliferation of cancer cells and induce cell death through apoptosis .
In Vitro Studies
- Cell Proliferation Assays : In studies involving HL-60 promyelocytic leukemia cells, compounds structurally related to this compound have shown significant anti-proliferative effects. The mechanism was linked to the activation of apoptotic pathways involving caspase-3 and modulation of Bcl-2 family proteins .
- Toxicity Assessments : Toxicity studies on related compounds indicated a favorable safety profile at concentrations exerting inhibitory effects on pathogenic bacteria. For example, an analog demonstrated no cytotoxic effects up to 200 µg/ml in Vero cells while maintaining antimicrobial efficacy .
Comparative Analysis with Related Compounds
| Compound Name | CAS Number | Molecular Formula | Key Features |
|---|---|---|---|
| Ethyl 5-oxo-4,5-dihydroisoxazole-4-carboxylate | 3292775 | C6H7NO4 | Contains a keto group instead of an ethoxy group |
| Ethyl 3-ethoxy-5-methyl-4,5-dihydroisoxazole-5-carboxylate | 15543101 | C9H13NO4 | Methyl substitution at the 3-position |
| 5-Ethoxy-3-methyl-4,5-dihydroisoxazole | 86260824 | C8H11NO3 | Different positioning of the ethoxy group |
Chemical Reactions Analysis
a) Cycloaddition of Ethoxycarbonylnitrile Oxide
Reaction of ethoxycarbonylnitrile oxide with vinylethyl ether under controlled conditions:
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Reagents : Vinylethyl ether (480 mL), oxalyl chloride (280 mL)
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Conditions : Stirring at room temperature for 4 hrs, followed by ice-cooling and ethanol addition
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Intermediate : Ethyl 4-ethoxy-4-chloro-2-oxobutylate
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Subsequent steps :
b) Hydroxylamine-Mediated Cyclization
Alternative route using 4-ethoxy-2-oxo-3-butenoic acid:
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Reagents : 4-ethoxy-2-oxo-3-butenoic acid (17.22 g), hydroxylamine hydrochloride (7.34 g)
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Conditions : Stirring in anhydrous ethanol (50 mL) at room temperature for 4 hrs
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Workup : Methylene chloride extraction, reduced-pressure distillation
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Yield : 14.3 g (76%) of product with b.p. 113–115°C (2 mmHg)
Hydrolysis to Isoxazolecarboxylic Acid
The ester undergoes alkaline hydrolysis followed by acidification:
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Reagents : 5N NaOH (750 mL), concentrated HCl (152 mL)
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Conditions : Stirring at room temperature for 2 hrs, acidification to pH 2
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Product : 3-Isoxazolecarboxylic acid (97 g after recrystallization)
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Characterization :
Ring-Opening Reactions
The dihydroisoxazole ring is susceptible to nucleophilic attack under acidic or oxidative conditions:
a) Nitrosation
Reaction with nitrous acid generates nitroso derivatives:
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Reagents : NaNO₂, HCl (aq)
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Product : Ethyl 5-methoxy-4-methylisoxazole-3-carboxylate
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Characterization :
b) Acid-Catalyzed Rearrangement
In H₂SO₄/MeOH, the ring opens to form β-keto esters:
Photochemical [2+2] Cycloaddition
The compound participates in visible-light-mediated reactions:
-
Reagents : [Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆ (photosensitizer)
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Conditions : CH₂Cl₂, argon atmosphere, 12–16 hrs
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Application : Synthesis of spirocyclic compounds via cycloaddition with exomethylene cyclobutanes
Comparative Reaction Data
Mechanistic Insights
-
Cycloaddition : Proceeds via 1,3-dipolar addition of nitrile oxide to the alkene, forming the isoxazoline ring .
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Hydrolysis : Base-mediated saponification followed by acid-induced decarboxylation .
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Ring-Opening : Protonation at the oxygen atom destabilizes the ring, facilitating nucleophilic attack .
Q & A
Q. What are the optimized synthetic routes for Ethyl 5-ethoxy-4,5-dihydroisoxazole-3-carboxylate, and how do reaction conditions influence yield?
The compound is typically synthesized via catalytic condensation of nitro compounds with dipolarophiles. For example, in a reported procedure, hydroxylamine-O-sulfonic acid and diethyl acetylenedicarboxylate were reacted in ethanol under nitrogen, followed by the addition of aldehydes. Yields (e.g., 43% for a similar isoxazolone derivative) depend on stoichiometric ratios, solvent polarity, and reaction time. Reflux conditions (e.g., 4 hours) and extended stirring (24 hours) are critical for cyclization and crystallization .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how are conflicting spectral data resolved?
Key techniques include:
- 1H/13C NMR : Assign signals for ethoxy (δ ~1.36 ppm, triplet) and dihydroisoxazole protons (δ ~4.42 ppm, quartet). Carboxylate carbons appear at δ ~168 ppm .
- HRMS : Validate molecular ions (e.g., [M+H]+ for C9H13NO4 requires exact mass calibration). Discrepancies between calculated and observed values (e.g., ±0.3 ppm) may arise from isotopic impurities or ion-source artifacts, necessitating repeat analysis with internal standards .
Q. How does the steric and electronic nature of substituents affect the stability of the dihydroisoxazole ring?
The 5-ethoxy group enhances ring stability via electron donation, reducing ring-opening tendencies. Comparative studies of analogs (e.g., 5-phenyl vs. 5-ethoxy derivatives) show that bulky substituents increase steric hindrance, slowing hydrolysis. Stability assays in D2O or acidic media (monitored by NMR) confirm these trends .
Advanced Research Questions
Q. What computational methods are used to predict regioselectivity in the synthesis of substituted dihydroisoxazoles?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states during cycloaddition. For example, the ethoxy group’s electron-donating effect lowers the activation energy for 5-substituted product formation versus 4-substituted isomers. Solvent effects (ethanol polarity) are incorporated via polarizable continuum models (PCM) .
Q. How can contradictory crystallographic and solution-phase data be reconciled for this compound?
Single-crystal X-ray diffraction (e.g., SHELX-refined structures) may reveal planar dihydroisoxazole rings, while solution NMR suggests puckering due to rapid ring inversion. Variable-temperature NMR (e.g., −40°C to 25°C) can detect dynamic effects, and crystallographic data (CCDC 904023 for analogs) provide static snapshots .
Q. What strategies mitigate side reactions during functionalization of the carboxylate moiety?
Protection of the carboxylate as a tert-butyl ester or silylation (e.g., TMSCl) prevents nucleophilic attack during alkylation. For example, coupling with Grignard reagents under anhydrous THF at −78°C minimizes ester cleavage. Reaction progress is monitored via TLC (silica, EtOAc/hexane) .
Q. How do solvent polarity and catalyst choice influence enantioselective synthesis of chiral dihydroisoxazoles?
Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric organocatalysts (e.g., proline derivatives) in aprotic solvents (acetonitrile) enhance enantiomeric excess (ee). Polar solvents stabilize transition states, while additives like Mg(ClO4)2 accelerate imine formation in kinetic resolutions .
Methodological Considerations
8. Designing experiments to resolve conflicting bioactivity data across studies:
- Dose-response curves : Test compound purity (HPLC ≥95%) across concentrations (1 nM–100 µM) to rule out aggregation artifacts.
- Control assays : Include isoxazole-free analogs to distinguish target-specific effects from scaffold-mediated toxicity .
9. Validating synthetic intermediates via orthogonal analytical techniques:
Combine LC-MS (for molecular weight), IR (C=O stretch ~1715 cm⁻¹), and elemental analysis (e.g., C 61.09%, H 4.76% for C14H13NO5) to confirm structure. Discrepancies >0.4% in elemental analysis warrant recrystallization .
10. Addressing reproducibility challenges in scaled-up synthesis:
- Process analytical technology (PAT) : Use inline FTIR to monitor reaction progression.
- Purification : Gradient flash chromatography (20% → 50% EtOAc/hexane) resolves diastereomers. Reproducibility is confirmed via three independent batches with RSD <5% .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
